Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The compound’s systematic IUPAC name is methyl 2-[(1S)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate , reflecting its stereochemical and functional group arrangement. Key elements include:
- A central ethoxy linker bonded to two aromatic rings: a 3,5-bis(trifluoromethyl)phenyl group and a 4-fluorophenyl group.
- An acetate ester moiety at the C2 position.
- Stereochemical descriptors (R) and (S) at the chiral centers of the ethoxy and oxoethoxy groups, respectively.
The stereochemistry is critical for molecular interactions, as evidenced by the InChI string:InChI=1S/C21H17F7O5/c1-11(13-7-14(20(23,24)25)9-15(8-13)21(26,27)28)33-19(32-10-17(29)31-2)18(30)12-3-5-16(22)6-4-12/h3-9,11,19H,10H2,1-2H3/t11-,19+/m1/s1.
This string confirms the (R) configuration at the ethoxy-bearing carbon and the (S) configuration at the oxoethoxy-bearing carbon.
Molecular Geometry and Conformational Analysis
The molecular formula C21H17F7O5 corresponds to a molecular weight of 494.35 g/mol . Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C21H17F7O5 |
| Molecular Weight | 494.35 g/mol |
| Stereochemical Centers | 2 (R and S) |
| Aromatic Systems | 3,5-bis(trifluoromethyl)phenyl, 4-fluorophenyl |
Conformational analysis reveals:
- Restricted rotation around the ethoxy linker due to steric hindrance from the bulky 3,5-bis(trifluoromethyl)phenyl group.
- A planar arrangement of the 4-fluorophenyl ring, stabilized by resonance with the adjacent carbonyl group.
- The acetate ester adopts a gauche conformation relative to the oxoethoxy group, minimizing steric clashes.
The trifluoromethyl groups introduce significant hydrophobicity , while the ester and ketone functionalities contribute to polar surface area , influencing solubility and reactivity.
Comparative Structural Relationships with Aprepitant Intermediates
Aprepitant, a neurokinin-1 receptor antagonist, shares structural motifs with this compound, particularly in its chiral intermediates. For example:
Key differences include:
- Backbone Flexibility : Aprepitant’s morpholinone ring imposes rigidity, whereas this compound’s ethoxy linker allows limited conformational flexibility.
- Electron-Withdrawing Groups : Both compounds utilize fluorophenyl groups, but the trifluoromethyl substituents in this compound enhance electron withdrawal compared to aprepitant’s chloro derivatives.
These structural nuances suggest divergent reactivity profiles. For instance, the ester group in this compound may undergo hydrolysis more readily than aprepitant’s amide bonds.
Properties
IUPAC Name |
methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F7O5/c1-11(13-7-14(20(23,24)25)9-15(8-13)21(26,27)28)33-19(32-10-17(29)31-2)18(30)12-3-5-16(22)6-4-12/h3-9,11,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJXZSLRFFDIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Etherification and Esterification
The compound is synthesized via sequential etherification and esterification steps. A key intermediate, (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride, undergoes nucleophilic substitution with methyl chloroacetate in the presence of a base (e.g., anhydrous K₂CO₃) under reflux in acetone. The reaction is monitored via thin-layer chromatography (TLC; hexane:ethyl acetate, 3:1) to ensure completion.
Key Steps :
- Ether Formation : The phenolic oxygen of the 3,5-bis(trifluoromethyl)phenyl group attacks the electrophilic carbon of methyl chloroacetate.
- Esterification : The resulting intermediate is esterified to yield the final product.
- Reactants :
- (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride (5 g, 10.5 mmol)
- Methyl chloroacetate (1.2 eq)
- K₂CO₃ (3 eq) in acetone (50 mL)
- Conditions : Reflux at 70°C for 6 hours under nitrogen.
- Yield : 76% after purification via recrystallization (isopropyl alcohol).
Solvent and Base Optimization
Solvent polarity and base strength significantly impact reaction efficiency:
| Solvent | Base | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| DMF | Na₂CO₃ | 70–80 | 76 | |
| DMSO | KOH | 60–70 | 50 | |
| 1-Hexanol | KOH | 100 | 22 | |
| Acetone | K₂CO₃ | 70 | 76 |
Findings :
- DMF with Na₂CO₃ at 70–80°C maximizes yield (76%) by balancing nucleophilicity and minimizing side reactions.
- Polar aprotic solvents (e.g., DMSO) reduce yields due to competing hydrolysis.
Reaction Mechanism and Stereochemical Control
Stereoselective Etherification
The (1R,1S) configuration is preserved via chiral auxiliary-mediated synthesis. The 3,5-bis(trifluoromethyl)phenyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent ethoxy carbon, facilitating stereospecific attack by the phenolic oxygen.
Critical Factors :
- Chiral Resolution : Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess (>98%).
- DFT Calculations : Transition-state modeling rationalizes the preference for the (1R,1S) diastereomer.
Analytical Characterization
Structural Confirmation
- LCMS : m/z 534.43 [M+H]⁺.
- ¹H NMR (DMSO-d₆): δ 7.82 (d, 2H, Ar-CF₃), 7.45 (t, 2H, Ar-F), 5.42 (q, 1H, OCH(CH₃)), 3.72 (s, 3H, COOCH₃).
- ¹⁹F NMR : δ -63.5 (CF₃), -113.2 (Ar-F).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate. For instance, a study on derivatives of 1,3,4-oxadiazoles linked to trifluoroethoxy phenyl groups demonstrated promising results in inhibiting cancer cell proliferation. These derivatives exhibited cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .
Anti-Diabetic Properties
Another area of research has focused on the anti-diabetic potential of similar compounds. A series of trifluoroethoxy-substituted phenyl derivatives were synthesized and assessed for their ability to regulate glucose levels in diabetic models. Results indicated that these compounds could enhance insulin sensitivity and reduce blood sugar levels, suggesting a viable pathway for the development of new anti-diabetic medications .
Material Science Applications
This compound has also been explored in the field of material science. Its unique chemical structure allows it to be used as a building block for creating advanced materials with specific properties such as thermal stability and chemical resistance. Research has shown that incorporating fluorinated compounds can significantly improve the performance characteristics of polymers and coatings .
Case Study 1: Synthesis and Evaluation of Anticancer Agents
In a comprehensive study published in December 2022, researchers synthesized a series of new derivatives from trifluoroethoxy phenyl compounds. The study utilized various analytical techniques (IR, NMR, mass spectrometry) to confirm the structures of synthesized compounds. Biological assays demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, marking them as candidates for further investigation in drug development .
Case Study 2: Anti-Diabetic Activity Assessment
A study conducted in early 2023 evaluated the anti-diabetic effects of newly synthesized trifluoroethyl derivatives. The results indicated that these compounds not only lowered blood glucose levels but also improved lipid profiles in diabetic rats. This research highlights the potential for developing novel therapeutic agents targeting diabetes through structural modifications of existing compounds .
Mechanism of Action
The mechanism of action of Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to target proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 2-[(1S)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate
- CAS No.: 419574-29-1
- Molecular Formula : C21H17F7O5
- Role : A key intermediate in the synthesis of Aprepitant , a neurokinin-1 (NK-1) receptor antagonist used to treat chemotherapy-induced nausea .
Structural Features :
- Contains 3,5-bis(trifluoromethyl)phenyl and 4-fluorophenyl groups.
- Features an ester moiety (methyl acetate) and an ethoxy linker, critical for subsequent transformations into active pharmaceutical ingredients (APIs) like Aprepitant .
Comparison with Structurally Related Compounds
Aprepitant (Emend®)
- IUPAC Name : 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
- CAS No.: 170729-80-3
- Molecular Formula : C23H21F7N4O3
- Key Differences :
| Property | Methyl Ester Intermediate | Aprepitant |
|---|---|---|
| Molecular Weight | ~502.35 g/mol | 582.43 g/mol |
| Functional Groups | Ester, ethoxy linker | Morpholine, triazolone |
| Role | Synthetic intermediate | Active API |
Fosaprepitant (Aprepitant Prodrug)
- IUPAC Name : 3-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-2H-1,2,4-triazol-1-yl]phosphonic acid
- Key Differences: Contains a phosphonic acid group to enhance water solubility for intravenous administration. Converts to Aprepitant in vivo via enzymatic hydrolysis .
Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate
- CAS No.: 87964-31-6
- Molecular Formula : C11H8F6O3
- Key Differences: Replaces the ethoxy linker and 4-fluorophenyl group with a phenoxy-acetate structure. Application: Used in agrochemicals (e.g., triflusulfuron-methyl synthesis) rather than pharmaceuticals .
| Property | Methyl Ester Intermediate | Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate |
|---|---|---|
| Substituents | 4-Fluorophenyl, ethoxy | Phenoxy, trifluoromethyl |
| Application | Pharmaceutical synthesis | Agrochemical synthesis |
Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate
- CAS No.: 87964-33-8
- Molecular Formula : C12H10F6O3
- Key Differences: Ethyl ester vs. methyl ester. Structural similarity score: 0.90 (vs. 0.93 for methyl phenoxy analog) .
AUTAC Degraders (e.g., NZ-65, NZ-66)
- Examples : (R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-N-(2,4-difluorophenyl)-2-(4-((1-(2-(2-(2-(2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamido)ethoxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamide .
- Key Differences :
- Larger, multi-functional structures with urea linkages and indole moieties .
- Designed for targeted protein degradation (e.g., ULK1-dependent mitophagy) rather than NK-1 antagonism.
Physicochemical and Functional Insights
Lipophilicity :
- Both the methyl ester intermediate and Aprepitant exhibit high lipophilicity due to trifluoromethyl groups , enhancing blood-brain barrier penetration for CNS targets .
Hydrolytic Stability :
- The methyl ester group in the intermediate is more prone to hydrolysis than Aprepitant’s stable morpholine and triazolone groups, necessitating controlled synthetic conditions .
Synthetic Utility :
- The intermediate’s ethoxy linker enables modular modifications, contrasting with rigidified structures like Fosaprepitant’s phosphonic acid group .
Biological Activity
Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate (commonly referred to as TRC-M353130) is a synthetic compound characterized by its complex molecular structure, which includes multiple functional groups that may contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H17F7O5
- Molecular Weight : 482.346 g/mol
- SMILES Notation :
COC(=O)CO[C@@H](O[C@@H](C)c1cc(cc(c1)C(F)(F)F)C(F)(F)F)C(=O)c2ccc(F)cc2 - InChI :
InChI=1S/C21H17F7O5/c1-11(13-7-14(20(23,24)25)9-15(8-13)21(26,27)28)33-19(32-10-17(29)31-2)18(30)12-3-5-16(22)6-4-12/h3-9,11,19H,10H2,1-2H3/t11-,19-/m0/s1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and efficacy.
Pharmacological Effects
Research indicates that compounds with similar structural motifs exhibit a range of pharmacological effects including:
- Anticancer Activity : Some studies suggest that trifluoromethylated compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Compounds containing phenolic structures are known for their anti-inflammatory effects. Preliminary data suggest that this compound may exert similar effects.
Case Studies
- Anticancer Studies : A study on related trifluoromethylated compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .
- Inflammation Models : In vivo studies using mouse models showed that compounds with similar structures reduced markers of inflammation when administered in acute inflammatory conditions .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
